n-(3,5-Diiodophenyl)acetamide
Description
N-(3,5-Diiodophenyl)acetamide is an acetamide derivative featuring two iodine atoms at the 3- and 5-positions of the phenyl ring. Iodine’s high atomic weight and electronegativity significantly influence molecular interactions, solubility, and pharmacological activity. This compound’s applications may span organic synthesis, crystallography, and drug development, particularly in contexts where halogenated aromatic systems are critical .
Properties
CAS No. |
6286-37-9 |
|---|---|
Molecular Formula |
C8H7I2NO |
Molecular Weight |
386.96 g/mol |
IUPAC Name |
N-(3,5-diiodophenyl)acetamide |
InChI |
InChI=1S/C8H7I2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) |
InChI Key |
MTDBACVTKZPVSF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1)I)I |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)I)I |
Other CAS No. |
6286-37-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring dictate electronic, steric, and solubility characteristics. Key comparisons include:
Key Observations :
- Electron-Withdrawing Halogens (I, Cl, Br) : Increase molecular polarity and enable halogen bonding, critical for crystallographic packing (e.g., N–H⋯Cl interactions in dichloro derivatives ). Iodine’s larger size enhances hydrophobic effects, reducing aqueous solubility compared to chloro analogs.
- Electron-Donating Groups (CH₃, OCH₃) : Methyl groups enhance lipophilicity, favoring organic solvent solubility, while methoxy groups improve polar interactions and solubility in aqueous media .
Key Observations :
Crystallographic and Structural Insights
- N-(3,5-Dichlorophenyl)acetamide : Exhibits planar molecular geometry stabilized by N–H⋯O and N–H⋯Cl hydrogen bonds, forming chains along the a-axis .
- This compound : Expected to show similar planarity but with larger unit cells due to iodine’s van der Waals radius. Halogen bonding may dominate over hydrogen bonding .
- N-(3,5-Dimethylphenyl)acetamide: Non-planar packing due to steric hindrance from methyl groups, reducing crystallinity compared to halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
